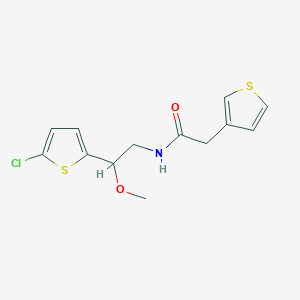
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 5-chlorothiophene-2-carboxylic acid, 3-thiopheneacetic acid, and 2-methoxyethylamine.
Step 1: The 5-chlorothiophene-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Step 2: The acid chloride is then reacted with 2-methoxyethylamine in the presence of a base such as triethylamine (TEA) to form the intermediate amide.
Step 3: The intermediate amide is then coupled with 3-thiopheneacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Material Science: Thiophene derivatives are known for their electronic properties, and this compound may be explored for use in organic electronics and conductive polymers.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
類似化合物との比較
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxamide: Similar in structure but lacks the methoxyethyl and additional thiophene ring, leading to different biological activities.
5-chlorothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound, with distinct chemical properties and applications.
Thiophene-3-acetic acid: Another precursor, differing in its functional groups and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxyethyl and thiophene moieties, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S2/c1-17-10(11-2-3-12(14)19-11)7-15-13(16)6-9-4-5-18-8-9/h2-5,8,10H,6-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLRZPHIKYGKGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CSC=C1)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B2366443.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2366446.png)
![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2366450.png)
![2,3-Dihydro-pyrano[2,3-B]pyridin-4-one](/img/structure/B2366453.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide](/img/structure/B2366454.png)


![Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2366458.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2366459.png)


![1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2366464.png)

